5-Chloronicotinamide

Description

BenchChem offers high-quality 5-Chloronicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloronicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

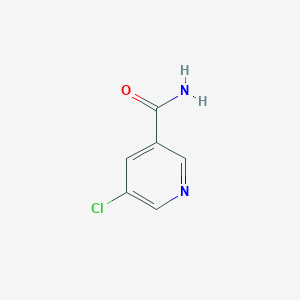

IUPAC Name |

5-chloropyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,(H2,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNDTIIAQNGGPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343961 |

Source

|

| Record name | 5-Chloronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284040-69-3 |

Source

|

| Record name | 5-Chloronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloronicotinamide chemical properties and structure

An In-Depth Technical Guide to 5-Chloronicotinamide: Properties, Synthesis, and Applications

Abstract

5-Chloronicotinamide is a halogenated derivative of nicotinamide, a form of vitamin B3. Its unique chemical structure, featuring a pyridine ring substituted with both an electron-withdrawing chlorine atom and a carboxamide group, makes it a valuable building block in medicinal chemistry and a subject of interest for various biological applications. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 5-Chloronicotinamide, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Properties

5-Chloronicotinamide, with the IUPAC name 5-chloropyridine-3-carboxamide, is a heterocyclic aromatic compound.[1] The core of the molecule is a pyridine ring, which imparts aromatic stability. The electronic properties of the ring are significantly influenced by two key substituents:

-

Chlorine Atom (at C5): The electronegative chlorine atom acts as an electron-withdrawing group via the inductive effect, which decreases the electron density of the pyridine ring.

-

Carboxamide Group (at C3): The amide group (-CONH₂) is also electron-withdrawing through resonance but can participate in hydrogen bonding, which is crucial for its interaction with biological targets. It features one hydrogen bond donor site (the -NH₂ group) and two hydrogen bond acceptor sites (the carbonyl oxygen and the pyridine nitrogen).[1]

This specific substitution pattern dictates the molecule's reactivity, solubility, and potential for biological activity.

Physicochemical Data Summary

The key physicochemical properties of 5-Chloronicotinamide are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 5-chloropyridine-3-carboxamide | [1] |

| CAS Number | 284040-69-3 | [1][2] |

| Molecular Formula | C₆H₅ClN₂O | [1][2][3] |

| Molecular Weight | 156.57 g/mol | [1][2] |

| Appearance | Off-white to light yellow solid | [4] |

| Melting Point | Data not consistently available for 5-chloro isomer. The related 2-chloro isomer melts at 164-167 °C, and the 6-chloro isomer at 205-207 °C. | [5][6] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| XLogP3 | 0.4 | [1] |

Synthesis and Chemical Reactivity

The synthesis of 5-Chloronicotinamide is typically achieved from its corresponding carboxylic acid, 5-chloronicotinic acid. The general strategy involves the activation of the carboxylic acid group followed by amidation.

General Synthesis Workflow

The primary route to 5-Chloronicotinamide involves a two-step process that is common in the synthesis of primary amides from carboxylic acids. The choice of reagents can be adapted based on scale, desired purity, and available laboratory equipment.

Caption: General workflow for the synthesis of 5-Chloronicotinamide.

Experimental Protocol: Synthesis via Acyl Chloride

This protocol describes a robust method for preparing 5-Chloronicotinamide from 5-chloronicotinic acid. The conversion to an acyl chloride is a highly effective activation method.[7]

Materials:

-

5-chloronicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), suspend 5-chloronicotinic acid (1.0 eq) in anhydrous DCM.

-

Acyl Chloride Formation: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (1.5 - 2.0 eq) dropwise via the dropping funnel. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.[7]

-

Causality Insight: Thionyl chloride is a common and effective reagent for converting carboxylic acids to highly reactive acyl chlorides. The reaction releases gaseous byproducts (SO₂ and HCl), which drives the reaction to completion. Anhydrous conditions are critical to prevent the acyl chloride from hydrolyzing back to the carboxylic acid.

-

-

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-3 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material).

-

Solvent Removal: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

-

Amidation: Re-dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF). Cool this solution to 0 °C and slowly add it to a stirred, ice-cold solution of concentrated ammonium hydroxide.

-

Causality Insight: The amidation reaction is highly exothermic. Slow, controlled addition at low temperature is crucial to manage the reaction rate and prevent side reactions.

-

-

Workup and Isolation: Allow the reaction to stir for 1-2 hours at room temperature. Transfer the mixture to a separatory funnel, wash with saturated sodium bicarbonate solution, and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification and Validation: Purify the crude 5-Chloronicotinamide by recrystallization (e.g., from an ethanol/water mixture) or column chromatography. The final product's identity and purity should be confirmed by NMR, MS, and melting point analysis.

Spectroscopic Characterization

Accurate characterization is essential to confirm the structure and purity of synthesized 5-Chloronicotinamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring. The chemical shifts will be downfield due to the aromaticity and the electron-withdrawing nature of the substituents. Two broad singlets corresponding to the two non-equivalent amide protons (-NH₂) should also be visible. The exact chemical shifts can be predicted using substituent additivity rules.[8]

-

¹³C NMR: The carbon NMR spectrum should display six unique signals: four for the sp²-hybridized carbons of the pyridine ring, one for the carbon bearing the chlorine atom, and one for the carbonyl carbon of the amide group, which will be the most downfield signal.[9]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.[10][11][12]

-

N-H Stretch: A pair of medium-to-strong bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amide.[11]

-

C=O Stretch (Amide I band): A very strong, sharp absorption between 1630-1690 cm⁻¹, indicative of the carbonyl group.[11]

-

Aromatic C=C and C=N Stretches: Multiple sharp bands in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretch: A band in the 550-850 cm⁻¹ region, confirming the presence of the chloro-substituent.[13]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

-

Molecular Ion Peak: In electron ionization (EI) mode, a molecular ion peak (M⁺) at m/z 156 is expected, corresponding to the nominal mass of the molecule.[1] A characteristic M+2 peak at m/z 158 with approximately one-third the intensity of the M+ peak will be present due to the natural abundance of the ³⁷Cl isotope.

-

Fragmentation: Key fragments would likely arise from the loss of the amide group (-NH₂) to give a peak at m/z 140, and subsequent fragmentation of the chloropyridine ring.[14]

Applications in Research and Drug Development

Nicotinamide and its derivatives are a cornerstone in medicinal chemistry, known for their diverse biological activities.[15][16] While research on the 5-chloro isomer is more specific, the broader class of chloronicotinamides serves as crucial intermediates in the synthesis of novel therapeutic agents, particularly in oncology and for treating infectious diseases.[4]

Role as PARP Inhibitors

One of the most significant roles for nicotinamide-based structures is as inhibitors of poly(ADP-ribose) polymerase (PARP). PARP is a key enzyme in the DNA repair process.[17] In cancer cells with existing DNA repair defects (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[18][19]

Caption: Mechanism of synthetic lethality via PARP inhibition in BRCA-deficient cells.

The nicotinamide core of 5-Chloronicotinamide is structurally similar to the nicotinamide portion of NAD+, the natural substrate for PARP. This allows it to act as a competitive inhibitor. The 5-chloro substitution can be used to fine-tune the molecule's binding affinity, selectivity, and pharmacokinetic properties. Therefore, 5-Chloronicotinamide is a valuable scaffold for developing novel PARP inhibitors aimed at expanding cancer treatment options.[20][21]

Other Biological Activities

Derivatives of pyridine-3-carboxamide have demonstrated a wide range of other biological activities, including:

-

Antibacterial and Antifungal Agents: The pyridine core is present in many natural alkaloids and synthetic anti-infective agents.[15]

-

Agrochemicals: Chlorinated pyridines are common motifs in herbicides and pesticides.[4]

-

Enzyme Inhibition: Beyond PARP, the nicotinamide scaffold can be adapted to target other enzymes in various metabolic pathways.[4]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 5-Chloronicotinamide and its precursors.

-

Hazard Identification: The related compound 2-Chloronicotinamide is classified as causing skin irritation (H315), serious eye irritation (H319), and potentially respiratory irritation (H335).[14] Similar hazards should be assumed for the 5-chloro isomer.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.

-

Handling: Use the chemical in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

5-Chloronicotinamide is a functionally rich heterocyclic compound with significant potential in chemical synthesis and drug discovery. Its structure, characterized by an electron-deficient pyridine ring and a hydrogen-bonding carboxamide group, provides a versatile scaffold for creating molecules with tailored biological activities. A thorough understanding of its synthesis, reactivity, and analytical characterization is fundamental for researchers aiming to leverage this compound in the development of novel therapeutics, particularly in the field of oncology through the inhibition of DNA repair enzymes like PARP.

References

-

PubChem. 5-Chloronicotinamide | C6H5ClN2O | CID 593513. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. ¹H NMR spectra and association constants (log Ka) of c5a. Available from: [Link]

-

CAS Common Chemistry. 6-Chloronicotinamide. CAS, a division of the American Chemical Society. Available from: [Link]

-

ChemSynthesis. 6-chloro-5-methylnicotinamide. Available from: [Link]

- Google Patents. CN112159349B - Synthetic method of 2,3,5-trichloropyridine.

-

PubMed Central. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. National Institutes of Health. Available from: [Link]

-

MDPI. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Available from: [Link]

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Available from: [Link]

-

MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available from: [Link]

-

Palacký University Olomouc. Table of Characteristic IR Absorptions. Available from: [Link]

-

University of California, Los Angeles. IR Absorption Table. Available from: [Link]

-

University of Colorado Boulder. IR Chart. Available from: [Link]

-

LookChem. 3-AMINO-5-CHLOROPYRIDINE-2-CARBOXAMIDE. Available from: [Link]

-

SpectraBase. 1-BENZYL-5-CHLORO-1,6-DIHYDRO-N-METHYL-6-OXONICOTINAMIDE - Optional[1H NMR] - Spectrum. Available from: [Link]

-

PubChem. 2-Chloronicotinamide | C6H5ClN2O | CID 82588. National Center for Biotechnology Information. Available from: [Link]

-

PubMed Central. Abrogation of KLF5 sensitizes BRCA1-proficient pancreatic cancer to PARP inhibition. National Institutes of Health. Available from: [Link]

-

YouTube. What are PARP Inhibitors for Breast Cancer? | Lynparza (olaparib) Explained. Yerbba. Available from: [Link]

-

ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. Available from: [Link]

-

ResearchGate. Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure. Available from: [Link]

-

ecancer. Immunomodulatory effects of PARP inhibition in BRCA1-deficient triple-negative breast cancer. Available from: [Link]

-

MDPI. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Available from: [Link]

-

MDPI. Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. Available from: [Link]

Sources

- 1. 5-Chloronicotinamide | C6H5ClN2O | CID 593513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 284040-69-3 | 5-Chloro-nicotinamide - Synblock [synblock.com]

- 3. 5-chloronicotinamide [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 2-クロロニコチンアミド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. CN112159349B - Synthetic method of 2,3, 5-trichloropyridine - Google Patents [patents.google.com]

- 8. ekwan.github.io [ekwan.github.io]

- 9. 2-Chloronicotinamide(10366-35-5) 13C NMR [m.chemicalbook.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 14. 2-Chloronicotinamide | C6H5ClN2O | CID 82588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. youtube.com [youtube.com]

- 20. Abrogation of KLF5 sensitizes BRCA1-proficient pancreatic cancer to PARP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Immunomodulatory effects of PARP inhibition in BRCA1-deficient triple-negative breast cancer - ecancer [ecancer.org]

An In-Depth Technical Guide to 5-Chloronicotinamide for Researchers and Drug Development Professionals

A comprehensive overview of the synthesis, properties, and applications of the versatile chemical intermediate, 5-Chloronicotinamide, providing essential technical insights for scientists and professionals in the field of drug discovery and development.

Introduction: The Significance of Chlorinated Pyridines in Medicinal Chemistry

The incorporation of chlorine atoms into heterocyclic scaffolds is a well-established strategy in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Among the various halogenated heterocycles, chlorinated pyridines represent a privileged structural motif found in numerous approved drugs and clinical candidates. 5-Chloronicotinamide, a member of this important class of compounds, serves as a valuable building block for the synthesis of a diverse array of complex molecules with potential therapeutic applications. This technical guide provides a detailed exploration of 5-Chloronicotinamide, covering its fundamental properties, synthesis, reactivity, and role as a key intermediate in the development of novel chemical entities.

Core Properties of 5-Chloronicotinamide

A thorough understanding of the fundamental physicochemical properties of a chemical compound is paramount for its effective utilization in research and development. The key identifiers and molecular characteristics of 5-Chloronicotinamide are summarized in the table below.

| Property | Value | Source |

| CAS Number | 284040-69-3 | [1] |

| Molecular Formula | C₆H₅ClN₂O | [1] |

| Molecular Weight | 156.57 g/mol | [1] |

| IUPAC Name | 5-chloropyridine-3-carboxamide | [1] |

Synthesis and Manufacturing

While a specific, detailed, and validated laboratory-scale synthesis protocol for 5-Chloronicotinamide is not extensively documented in readily available public literature, its synthesis can be conceptually derived from established methods for preparing nicotinamide derivatives. A plausible and commonly employed synthetic route would involve the amidation of a corresponding 5-chloronicotinoyl chloride.

Conceptual Synthesis Workflow

The logical flow for the synthesis of 5-Chloronicotinamide would typically proceed as follows:

Sources

A Comprehensive Guide to the Synthesis of 5-Chloronicotinamide from 3-Amino-5-Chloropyridine

Abstract: This technical guide provides an in-depth exploration of a robust and reliable synthetic pathway for converting 3-amino-5-chloropyridine into 5-chloronicotinamide, a valuable intermediate in pharmaceutical research and development. The synthesis is presented as a two-step process, commencing with a copper-catalyzed Sandmeyer reaction to introduce a nitrile moiety, followed by a controlled partial hydrolysis to yield the target amide. This document elucidates the underlying reaction mechanisms, offers detailed step-by-step experimental protocols, and discusses critical process parameters. Furthermore, it covers comprehensive analytical characterization of the final product and outlines essential safety protocols, particularly for the handling of hazardous reagents. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded approach to the synthesis of substituted nicotinamide derivatives.

Introduction and Strategic Overview

5-Chloronicotinamide is a key heterocyclic building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active molecules. Its structure, featuring a pyridine ring substituted with both an electron-withdrawing chlorine atom and a carboxamide group, offers multiple points for further chemical modification. The synthesis from 3-amino-5-chloropyridine is a strategically important transformation, converting a readily available amino-substituted pyridine into a functionalized amide.

The selected synthetic route involves two distinct and well-established chemical transformations:

-

Diazotization-Cyanation (Sandmeyer Reaction): The primary amine of 3-amino-5-chloropyridine is first converted into a diazonium salt. This highly reactive intermediate is not isolated but is immediately subjected to a substitution reaction with a cyanide nucleophile, catalyzed by copper(I) cyanide, to yield 5-chloro-3-cyanopyridine.[1][2]

-

Controlled Hydrolysis: The nitrile group of 5-chloro-3-cyanopyridine is then carefully hydrolyzed to the primary amide. This step requires precise control of reaction conditions to prevent over-hydrolysis to the corresponding carboxylic acid, 5-chloronicotinic acid.[3][4]

This guide provides a detailed examination of each step, emphasizing the causal relationships between reaction conditions and outcomes to ensure reproducibility and high yields.

Overall Synthetic Workflow

The following diagram illustrates the high-level workflow from the starting material to the final purified product.

Caption: High-level workflow for the synthesis and purification of 5-Chloronicotinamide.

Step 1: Diazotization and Sandmeyer Reaction

This initial step transforms the amino group into a nitrile group, a versatile functional group for further synthetic manipulations. The reaction proceeds via an aryl diazonium salt intermediate, which is a classic strategy in aromatic chemistry.[5]

Reaction Mechanism

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[1][6] The process unfolds in two primary stages within the same pot:

-

Diazotization: The primary aromatic amine (3-amino-5-chloropyridine) reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.[7] The low temperature is critical to prevent the premature decomposition of this unstable intermediate.

-

Copper-Catalyzed Cyanation: The diazonium salt solution is then added to a solution of copper(I) cyanide. A single-electron transfer from the copper(I) species to the diazonium salt occurs, releasing nitrogen gas (N₂) and generating an aryl radical and a copper(II) species. The aryl radical then reacts with the cyanide bound to the copper, forming the final 5-chloro-3-cyanopyridine product and regenerating the copper(I) catalyst.[6]

Caption: Mechanism of the Diazotization and Sandmeyer Cyanation.

Experimental Protocol: Synthesis of 5-Chloro-3-cyanopyridine

Safety Note: This procedure involves highly toxic cyanide salts. All operations must be conducted in a certified chemical fume hood.[8] Personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and double-layered nitrile gloves, is mandatory.[9] An emergency cyanide exposure kit should be readily available. All cyanide-containing waste must be quenched with bleach and disposed of according to institutional guidelines.[10]

-

Preparation of Diazonium Salt:

-

To a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-amino-5-chloropyridine (12.85 g, 0.1 mol).

-

Add concentrated hydrochloric acid (30 mL) and water (30 mL). Stir the mixture until a clear solution is formed, cooling to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in water (15 mL).

-

Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature is maintained below 5 °C. The addition should take approximately 30-40 minutes.

-

After the addition is complete, stir the resulting solution for an additional 20 minutes at 0-5 °C.

-

-

Preparation of Cyanide Solution:

-

In a separate 500 mL flask, dissolve copper(I) cyanide (13.5 g, 0.15 mol) and potassium cyanide (19.5 g, 0.3 mol) in water (100 mL).

-

Caution: Potassium cyanide is extremely toxic. Handle with extreme care.[11]

-

Cool this solution to 0-5 °C in an ice bath.

-

-

Sandmeyer Reaction:

-

Slowly add the cold diazonium salt solution to the stirred cyanide solution over 30-45 minutes. Maintain the reaction temperature below 10 °C.

-

Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.

-

Cool the mixture to room temperature. The product will precipitate as a solid.

-

-

Work-up and Isolation:

-

Filter the solid product using a Büchner funnel and wash thoroughly with water.

-

The crude solid can be purified by recrystallization from an ethanol/water mixture to yield 5-chloro-3-cyanopyridine as a pale yellow solid.[12]

-

Step 2: Controlled Hydrolysis to 5-Chloronicotinamide

The conversion of the nitrile to an amide is a critical step that requires careful control to prevent the formation of the carboxylic acid byproduct. Both acidic and basic conditions can be employed, though acidic hydrolysis is often preferred for this substrate.

Reaction Mechanism

Under strong acidic conditions (e.g., concentrated sulfuric acid), the nitrile nitrogen is protonated, rendering the carbon atom highly electrophilic. A water molecule attacks this carbon, and following a series of proton transfers, a tautomerization step yields the primary amide. The reaction must be monitored and stopped before a second hydrolysis event converts the amide to the carboxylic acid.

Caption: Mechanism of the acid-catalyzed hydrolysis of a nitrile to an amide.

Experimental Protocol: Synthesis of 5-Chloronicotinamide

-

Reaction Setup:

-

In a 250 mL round-bottom flask, add 5-chloro-3-cyanopyridine (13.8 g, 0.1 mol).

-

Carefully add concentrated sulfuric acid (50 mL) while cooling the flask in an ice bath. Stir the mixture until the solid is fully dissolved.

-

Heat the solution to 80-90 °C and maintain this temperature for 1.5-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

-

Quenching and Neutralization:

-

Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice (approx. 200 g) with vigorous stirring.

-

A white precipitate of the product will form.

-

Carefully neutralize the mixture to a pH of 7-8 by the slow addition of a concentrated sodium hydroxide solution. Ensure the temperature is kept low during neutralization.

-

-

Isolation and Purification:

-

Filter the precipitated solid using a Büchner funnel.

-

Wash the solid thoroughly with cold water to remove any inorganic salts.

-

Dry the crude product in a vacuum oven.

-

For further purification, recrystallize the solid from hot water or an ethanol/water mixture to afford pure 5-Chloronicotinamide as a white crystalline solid.

-

Purification and Analytical Characterization

Verifying the identity and purity of the final product is a cornerstone of synthetic chemistry. A combination of chromatographic and spectroscopic techniques should be employed.

Purification

Recrystallization is typically sufficient for obtaining high-purity 5-Chloronicotinamide. The choice of solvent (e.g., water, ethanol/water) should be optimized to maximize recovery while effectively removing impurities.

Analytical Data

The following table summarizes the expected analytical data for the characterization of 5-Chloronicotinamide.

| Analytical Technique | Expected Result |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.0 (d, J=2.0 Hz, 1H), 8.7 (d, J=2.5 Hz, 1H), 8.4 (t, J=2.2 Hz, 1H), 8.2 (s, 1H, -CONH₂), 7.8 (s, 1H, -CONH₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165.0, 148.5, 145.0, 135.0, 131.0, 125.0 |

| Mass Spectrometry (ESI+) | m/z 157.0 [M+H]⁺, 159.0 [M+H]⁺ (Cl isotope pattern) |

| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 3350-3150 (N-H stretch), 1680 (C=O stretch, Amide I), 1620 (N-H bend, Amide II) |

| Melting Point | Approx. 168-172 °C |

Note: NMR chemical shifts (δ) are reported in ppm and are referenced to the solvent peak. Actual values may vary slightly based on solvent and instrument calibration.

Analytical Workflow

Caption: Workflow for the analytical characterization of 5-Chloronicotinamide.

Safety and Handling

-

Cyanide Compounds: Copper(I) cyanide and potassium cyanide are extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[9] Always handle them in a fume hood. Avoid contact with acids, which will liberate highly toxic hydrogen cyanide gas.[13]

-

Corrosive Reagents: Concentrated hydrochloric acid and sulfuric acid are highly corrosive. Handle with appropriate PPE, including acid-resistant gloves and a face shield. Always add acid to water, never the reverse.

-

Diazonium Salts: While not isolated, aryl diazonium salts are thermally unstable and can be explosive when dry. Always keep them in solution at low temperatures.

-

Waste Disposal: All cyanide-containing waste streams must be treated with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions (pH > 10) before disposal.[10] Follow all local and institutional regulations for hazardous waste disposal.

References

- Vertex AI Search. (2026). Nicotinamide as a Pharmaceutical Intermediate: Synthesis and Applications.

-

Ni, X., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Green Chemistry. [Link]

-

Ni, X., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. National Institutes of Health. [Link]

- Vertex AI Search. (2026). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica.

-

Stanford Environmental Health & Safety. Information on Cyanide Compounds. [Link]

-

University of Rochester. Safety Module: Cyanides. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

Frontiers in Bioengineering and Biotechnology. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]

-

MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. [Link]

-

SHEQMATE Safety Consultants. Hazards associated with the handling of liquid cyanide. [Link]

-

New Jersey Department of Health. CYANIDE HAZARD SUMMARY. [Link]

- Google Patents.

-

L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

- Google Patents.

-

Organic Chemistry Portal. Diazotisation. [Link]

-

ResearchGate. Biocatalytic hydrolysis of 3-cyanopyridine. [Link]

-

Academax. Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water. [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]

- 4. Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water-Academax [academax.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. byjus.com [byjus.com]

- 7. Diazotisation [organic-chemistry.org]

- 8. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 9. ehs-apps.mit.edu [ehs-apps.mit.edu]

- 10. jst.chem.yale.edu [jst.chem.yale.edu]

- 11. Hazards associated with the handling of liquid cyanide [sheqmatesa.com]

- 12. Page loading... [wap.guidechem.com]

- 13. nj.gov [nj.gov]

An In-Depth Technical Guide to the Mechanism of Action of NAD+ Synthesis Inhibitors in Cancer Cells

Preamble for the Senior Scientist: While the specific compound 5-Chloronicotinamide is not extensively characterized in peer-reviewed literature as a canonical anti-cancer agent, its structure as a nicotinamide analog places it within a well-established class of therapeutics targeting Nicotinamide Adenine Dinucleotide (NAD+) metabolism. This guide, therefore, elucidates the mechanism of action of potent and well-documented inhibitors of the NAD+ salvage pathway, providing a robust and scientifically-grounded framework for understanding how compounds like 5-Chloronicotinamide would likely function in cancer cells. The principles, pathways, and protocols detailed herein are foundational to the field of metabolic cancer therapy.

Introduction: Targeting the NAD+ Metabolic Vulnerability in Oncology

Cancer cells exhibit profound metabolic reprogramming to fuel their rapid proliferation and survive stressful microenvironments. One of the most critical metabolic hubs is the maintenance of a high flux through Nicotinamide Adenine Dinucleotide (NAD+) biosynthetic pathways. NAD+ is not merely a coenzyme for redox reactions in glycolysis and oxidative phosphorylation; it is a crucial substrate for a host of non-redox enzymes essential for cellular homeostasis, DNA repair, and signaling.[1]

Mammalian cells synthesize NAD+ through three major pathways: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid (NA), and the salvage pathway from nicotinamide (NAM). Most cancer cells display a marked dependency on the salvage pathway, which is governed by the rate-limiting enzyme Nicotinamide Phosphoribosyltransferase (NAMPT).[2][3] This enzyme is frequently overexpressed in a wide array of malignancies, including hematological, breast, ovarian, and colorectal cancers, making it a prime therapeutic target.[2][4]

Inhibitors of NAMPT, a class to which a compound like 5-Chloronicotinamide would belong, exploit this dependency. By blocking NAMPT, these agents effectively sever the primary supply line for NAD+, leading to a catastrophic depletion of the cellular NAD+ pool. This guide provides a detailed technical exploration of this mechanism, from the primary enzymatic inhibition to the downstream consequences that culminate in cancer cell death.

Part 1: The Core Mechanism: NAMPT Inhibition and Catastrophic NAD+ Depletion

The central tenet of action for this class of inhibitors is the specific and potent blockade of NAMPT. NAMPT catalyzes the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), the immediate precursor to NAD+.[5]

Potent NAMPT inhibitors, such as the well-characterized molecule FK866, are noncompetitive inhibitors that bind to the dimer interface of the NAMPT enzyme, preventing substrate access and catalysis.[1] This inhibition triggers a rapid and profound decline in intracellular NAD+ and NADH levels, effectively crippling the cell's metabolic and signaling infrastructure.[6] The consequences are systemic, impacting energy production, redox balance, and the function of NAD+-dependent enzymes.

Part 3: Experimental Validation - A Methodological Guide

Validating the mechanism of action of a putative NAMPT inhibitor requires a multi-faceted experimental approach. The following protocols provide a self-validating system to confirm the on-target effects.

NAMPT Inhibition Assay (Biochemical)

Causality: This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified NAMPT, confirming it as the primary molecular target.

Protocol:

-

Reagents: Purified recombinant human NAMPT enzyme, Nicotinamide (NAM), PRPP, ATP, NMNAT, Alcohol Dehydrogenase (ADH), Ethanol, Reaction Buffer.

-

Principle: This is a coupled enzyme assay. NAMPT produces NMN, which is converted to NAD+ by excess NMNAT. The resulting NAD+ is then reduced to fluorescent NADH by ADH in the presence of ethanol. The fluorescence signal is proportional to NAMPT activity. [7]3. Procedure: a. Prepare serial dilutions of 5-Chloronicotinamide in a 384-well plate. b. Add purified NAMPT enzyme and incubate for 30 minutes at room temperature to allow for compound binding. c. Initiate the reaction by adding a master mix containing NAM, PRPP, ATP, NMNAT, ADH, and ethanol. d. Incubate the plate at 30°C for 2 hours. e. Measure fluorescence (Excitation: 340 nm, Emission: 460 nm).

-

Data Analysis: Plot the fluorescence signal against the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Cellular NAD+ Level Measurement

Causality: This assay confirms that the compound's effect on cells is consistent with its biochemical target, i.e., it depletes intracellular NAD+.

Protocol:

-

Reagents: Cancer cell line of interest, cell culture medium, 5-Chloronicotinamide, Perchloric Acid (HClO4) for extraction, HPLC system or a commercial bioluminescence-based NAD/NADH assay kit.

-

Principle: Cellular metabolites are extracted and the concentration of NAD+ is quantified, typically by reverse-phase HPLC or an enzymatic assay that produces a luminescent or colorimetric signal. [8][9]3. Procedure (HPLC Method): a. Seed cells in a 6-well plate and allow them to adhere overnight. b. Treat cells with various concentrations of 5-Chloronicotinamide for a defined period (e.g., 24 hours). c. Aspirate the medium and wash cells with ice-cold PBS. d. Add ice-cold 0.5 M HClO4 to lyse the cells and precipitate proteins. Scrape and collect the lysate. e. Centrifuge at 14,000 rpm for 10 minutes at 4°C. Collect the supernatant. f. Neutralize the supernatant with 3 M K2CO3. g. Analyze the sample using a reverse-phase C18 HPLC column. NAD+ is detected by UV absorbance at 260 nm. [8]4. Data Analysis: Quantify the NAD+ peak area against a standard curve. Normalize the NAD+ concentration to the total protein content of a parallel well.

| Parameter | Control Cells | 5-Chloronicotinamide Treated | Expected Outcome |

| Cellular NAD+ (pmol/µg protein) | ~1.0 - 2.0 | < 0.2 | >80% Reduction |

| Cellular ATP (relative units) | 100% | < 20% | Significant Decrease |

| Table 1: Expected quantitative changes in key cellular metabolites following effective NAMPT inhibition. |

Cell Viability / Proliferation Assay

Causality: This assay quantifies the ultimate biological effect of the compound on cancer cell survival and proliferation.

Protocol:

-

Reagents: Cancer cell line, 96-well plates, 5-Chloronicotinamide, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay reagent.

-

Principle (MTT Assay): Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan is proportional to the number of viable cells. 3. Procedure: a. Seed cells at an appropriate density in a 96-well plate and incubate overnight. b. Add serial dilutions of 5-Chloronicotinamide and incubate for 72 hours. c. Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. d. Aspirate the medium and dissolve the formazan crystals in DMSO. e. Read the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of viable cells relative to an untreated control. Determine the GI50 (concentration for 50% growth inhibition).

Apoptosis Detection Assay (Annexin V/PI Staining)

Causality: This assay confirms that the observed cell death occurs via apoptosis, the programmed mechanism expected from NAMPT inhibition.

Protocol:

-

Reagents: Cancer cell line, 5-Chloronicotinamide, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a nuclear stain that is excluded by live cells but can enter late apoptotic and necrotic cells with compromised membranes. [10][11]3. Procedure: a. Treat cells with 5-Chloronicotinamide at a concentration near the GI50 for 24-48 hours. b. Harvest both adherent and floating cells and wash with cold PBS. c. Resuspend cells in 1X Binding Buffer. d. Add Annexin V-FITC and PI to the cell suspension. e. Incubate for 15 minutes at room temperature in the dark. f. Analyze the cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

Conclusion and Future Directions

The inhibition of the NAD+ salvage pathway via NAMPT blockade is a validated and potent anti-cancer strategy. The mechanism of action, driven by catastrophic NAD+ depletion, results in a multi-pronged attack on cancer cell biology, simultaneously crippling DNA repair, energy metabolism, and redox homeostasis, ultimately culminating in apoptotic cell death. While early clinical development of NAMPT inhibitors faced challenges with on-target toxicities, next-generation compounds and combination strategies continue to be explored. [2][3][12]Understanding the intricate details of this mechanism, as outlined in this guide, is paramount for researchers and drug developers aiming to exploit this critical metabolic vulnerability in cancer.

References

-

Gallí, U., et al. (2023). NAMPT inhibitors in clinical trials. ResearchGate. [Link]

-

Gilbert, D.F., & Friedrich, O. (Eds.). (2017). Cell Viability Assays: Methods and Protocols. Anticancer Research. [Link]

-

Patsnap Synapse. (2025). What NAMPT inhibitors are in clinical trials currently? Patsnap Synapse. [Link]

-

Ali, F., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. PMC - PubMed Central. [Link]

-

Cessna, M.H., et al. (2016). Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. National Institutes of Health. [Link]

-

Shashidhar, S., et al. (2021). Apoptosis Detection Methods in Diagnosis of Cancer and Their Potential Role in Treatment: Advantages and Disadvantages: a Review. PubMed. [Link]

-

Yoshino, J., & Imai, S. (2013). Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography. PMC - NIH. [Link]

-

Crowley, L.C., & Waterhouse, N.J. (2012). Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. PMC - NIH. [Link]

-

National Cancer Institute. (n.d.). Clinical Trials Using NAMPT Inhibitor OT-82. NCI. [Link]

-

Sampath, D., et al. (2025). Mechanisms of resistance to NAMPT inhibitors in cancer. OAE Publishing Inc. [Link]

-

Zhao, G., et al. (2017). Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. AACR Journals. [Link]

-

Everse. (n.d.). Measure NAD+ Levels: How to Track Cellular Energy and Aging. Everse. [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

-

Wikipedia. (n.d.). Nicotinamide adenine dinucleotide. Wikipedia. [Link]

-

American Association for Cancer Research. (2022). Pan-cancer analysis of NAMPT inhibitors reveals unique sensitivities to multiple NAMPT inhibitors in several cancer types. AACR Journals. [Link]

-

BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

-

Patsnap Synapse. (2025). What are the new molecules for NAMPT inhibitors? Patsnap Synapse. [Link]

-

Jinfiniti. (n.d.). Methodologies for NAD⁺ Analysis: Strengths, Limitations, and Emerging Technologies. Jinfiniti. [Link]

-

Jöe, M. (2020). Development of a cell-based assay for measuring the NAD levels in polyphenol treated cells. DiVA portal. [Link]

-

ResearchGate. (n.d.). Induction of apoptosis in human HT-29 and DLD-1 cells incubated for 24... ResearchGate. [Link]

-

Lord, C.J., & Ashworth, A. (2017). Resistance to DNA repair inhibitors in cancer. PMC - NIH. [Link]

-

Zhao, G., et al. (2017). Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. PubMed. [Link]

-

Olive, P.L., & Laukkanen, D.J. (1996). Reduction of tumor hypoxia and inhibition of DNA repair by nicotinamide after irradiation of SCCVII murine tumors and normal tissues. PubMed. [Link]

-

Nickoloff, J.A., et al. (2017). Small molecule inhibitors targeting DNA repair and DNA repair deficiency in research and cancer therapy. PMC - PubMed Central. [Link]

-

Thura, M., et al. (2022). Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. PubMed Central. [Link]

-

Travelli, C., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. PMC. [Link]

-

Pistritto, G., et al. (2016). Targeting apoptosis in cancer therapy. PMC - PubMed Central - NIH. [Link]

-

Chen, B., et al. (2022). The magic bullet: Niclosamide. Frontiers. [Link]

-

Lavrik, O.I. (2023). Inhibition of DNA Repair Enzymes as a Valuable Pharmaceutical Approach. MDPI. [Link]

-

ecancer. (2025). Mitochondrial-targeting drug attacks cancer cells from within. ecancer. [Link]

-

ResearchGate. (n.d.). DNA repair inhibitors sensitize cells differently to high and low LET radiation. ResearchGate. [Link]

-

da Silva, M.F., et al. (2020). Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells. PubMed. [Link]

-

Thangaraju, M., et al. (2023). Potent Inhibition of Macropinocytosis by Niclosamide in Cancer Cells: A Novel Mechanism for the Anticancer Efficacy for the Antihelminthic. PubMed. [Link]

-

Zand, Z., et al. (2022). Overcoming cancer drug resistance: insights into Apoptotic pathway modulation by plant-based nanoparticle and natural products. PubMed Central. [Link]

-

Gonzalez-Flores, E., et al. (2015). Nicotinamide sensitizes human breast cancer cells to the cytotoxic effects of radiation and cisplatin. PubMed. [Link]

-

Zhang, G.G., et al. (2020). Potential Anti-Tumor Drug: Co-Crystal 5-Fluorouracil-nicotinamide. PMC - NIH. [Link]

-

Karki, R., et al. (2018). Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients. MDPI. [Link]

-

Fijałkowski, M., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. National Institutes of Health. [Link]

-

Cicek, E., et al. (2021). Small molecule inhibitor of nicotinamide N-methyltransferase shows anti-proliferative activity in HeLa cells. PubMed. [Link]

-

Karki, R., et al. (2018). Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients. PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oaepublish.com [oaepublish.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lonvibio.com [lonvibio.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. blog.cellsignal.com [blog.cellsignal.com]

- 12. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]

5-Chloronicotinamide: A Technical Guide to Investigating its Potential as a Novel Enzyme Inhibitor

Abstract

Nicotinamide and its analogs represent a pivotal class of molecules known to modulate the activity of NAD+-dependent enzymes, including Poly(ADP-ribose) polymerases (PARPs) and sirtuins (SIRTs). These enzyme families are critical regulators of cellular processes such as DNA repair, genomic stability, and metabolic homeostasis, making them compelling targets for therapeutic intervention, particularly in oncology. This technical guide proposes the systematic investigation of 5-Chloronicotinamide, a halogenated derivative of nicotinamide, as a potential novel enzyme inhibitor. While direct evidence of its biological activity is nascent, its structural similarity to known inhibitors provides a strong rationale for its exploration. We present a comprehensive roadmap for the characterization of 5-Chloronicotinamide, from initial in vitro enzyme inhibition assays against high-priority targets like PARP1 and SIRT1, to detailed kinetic analysis and subsequent cell-based validation. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical framework and detailed, field-proven methodologies to rigorously assess the therapeutic potential of this compound.

Introduction: The Rationale for Investigating 5-Chloronicotinamide

The nicotinamide scaffold is a well-established pharmacophore for the inhibition of NAD+-utilizing enzymes. Nicotinamide itself is a product of and feedback inhibitor for both PARPs and sirtuins.[1] The catalytic mechanism of these enzymes involves the cleavage of NAD+ and the transfer of an ADP-ribose moiety to a substrate protein. Analogs of nicotinamide can competitively bind to the NAD+ binding pocket, thereby inhibiting enzyme function.

The introduction of a halogen atom, such as chlorine, to the pyridine ring of nicotinamide can significantly alter the electronic properties and steric profile of the molecule. This modification has the potential to enhance binding affinity and introduce selectivity for specific enzyme isoforms. The position of the halogen is critical; in the case of 5-Chloronicotinamide, the chlorine atom at the 5-position may influence interactions within the active site of target enzymes, potentially leading to a unique inhibitory profile compared to the parent nicotinamide or other halogenated isomers.

Given the therapeutic success of PARP inhibitors in the treatment of cancers with deficiencies in homologous recombination repair, and the burgeoning interest in sirtuin modulators for a range of diseases, the exploration of novel, potent, and selective inhibitors is of paramount importance.[2] 5-Chloronicotinamide represents an unexplored, yet promising, candidate in this endeavor.

Potential Enzyme Targets and Signaling Pathways

Based on the structure of 5-Chloronicotinamide, the primary hypothesized targets are NAD+-dependent enzymes.

Poly(ADP-ribose) Polymerases (PARPs)

The PARP family of enzymes, particularly PARP1 and PARP2, are central to the DNA damage response, primarily in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3] Inhibition of PARP in cancer cells with deficient homologous recombination (HR), such as those with BRCA1/2 mutations, leads to the accumulation of cytotoxic double-strand breaks (DSBs) and subsequent cell death, a concept known as synthetic lethality.[4]

Diagram: PARP1 Signaling Pathway in DNA Repair and Cancer

Caption: Hypothesized inhibition of PARP1 by 5-Chloronicotinamide.

Sirtuins (SIRTs)

Sirtuins are a family of NAD+-dependent deacetylases that regulate a wide array of cellular processes by removing acetyl groups from histone and non-histone proteins.[5] SIRT1, the most studied member, has a complex and often contradictory role in cancer, acting as either a tumor promoter or suppressor depending on the cellular context.[6] It is involved in the deacetylation and regulation of key proteins such as p53, FOXO1, and NF-κB.[1][7]

Diagram: SIRT1 Signaling Pathways in Cancer

Caption: Hypothesized inhibition of SIRT1 by 5-Chloronicotinamide.

Methodologies for the Characterization of 5-Chloronicotinamide

A systematic approach is essential for the robust characterization of a novel enzyme inhibitor. The following workflow outlines the key experimental stages.

Diagram: Workflow for Novel Enzyme Inhibitor Characterization

Caption: A systematic workflow for characterizing a novel enzyme inhibitor.

In Vitro Enzyme Inhibition Assays

This assay measures the consumption of NAD+ by PARP1, which is proportional to its enzymatic activity.

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA (e.g., sheared salmon sperm DNA)

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

-

5-Chloronicotinamide serial dilutions

-

Fluorescent plate reader

-

384-well black plates

-

NAD+ detection kit (e.g., containing nicotinamidase and a developer reagent)

Protocol:

-

Compound Preparation: Prepare serial dilutions of 5-Chloronicotinamide in PARP assay buffer. A typical starting concentration range is 1 nM to 100 µM. Include a vehicle control (e.g., DMSO in assay buffer).

-

Enzyme and DNA Preparation: Prepare a mixture of PARP1 enzyme and activated DNA in PARP assay buffer.

-

Assay Setup: To the wells of the 384-well plate, add 5 µL of the 5-Chloronicotinamide serial dilutions or vehicle control.

-

Add 10 µL of the PARP1 enzyme/activated DNA mixture to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the NAD+ solution to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Detection: Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit.

-

Data Analysis: Measure the fluorescence intensity. The decrease in fluorescence is proportional to NAD+ consumption and thus PARP1 activity. Calculate the percent inhibition for each concentration of 5-Chloronicotinamide and determine the IC50 value by fitting the data to a dose-response curve.

This assay utilizes a fluorogenic peptide substrate that is deacetylated by SIRT1, leading to a fluorescent signal.

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 peptide substrate (e.g., based on p53 sequence)

-

NAD+

-

SIRT1 assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

5-Chloronicotinamide serial dilutions

-

Developer solution

-

Fluorescent plate reader

-

96-well black plates

-

Nicotinamide (as a positive control inhibitor)

Protocol:

-

Compound Preparation: Prepare serial dilutions of 5-Chloronicotinamide in SIRT1 assay buffer. A typical starting concentration range is 1 µM to 1 mM. Include a vehicle control and a positive control (nicotinamide).

-

Enzyme Preparation: Dilute the SIRT1 enzyme in SIRT1 assay buffer.

-

Assay Setup: To the wells of the 96-well plate, add the SIRT1 assay buffer, diluted SIRT1 enzyme, and the 5-Chloronicotinamide serial dilutions or controls.

-

Reaction Initiation: Add the NAD+ and fluorogenic SIRT1 peptide substrate to each well to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Detection: Add the developer solution to each well and incubate for an additional 15-30 minutes at 37°C.

-

Data Analysis: Measure the fluorescence intensity (e.g., excitation at 350-360 nm, emission at 450-465 nm). The fluorescence signal is proportional to SIRT1 activity. Calculate the percent inhibition and determine the IC50 value.[8]

Kinetic Analysis

To understand how 5-Chloronicotinamide inhibits its target enzyme, kinetic studies are performed. These experiments determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[9]

Protocol (General):

-

Perform the enzyme inhibition assay as described above, but with varying concentrations of both the inhibitor (5-Chloronicotinamide) and the substrate (NAD+ for PARP1 and SIRT1).

-

Measure the initial reaction velocities at each combination of inhibitor and substrate concentration.

-

Plot the data using methods such as Lineweaver-Burk or Michaelis-Menten plots.

-

Analyze the plots to determine the effect of the inhibitor on the enzyme's kinetic parameters (Km and Vmax).[10]

Data Interpretation:

-

Competitive Inhibition: Inhibitor binds to the same site as the substrate. Km increases, Vmax remains unchanged.

-

Non-competitive Inhibition: Inhibitor binds to a site other than the substrate binding site. Km remains unchanged, Vmax decreases.

-

Uncompetitive Inhibition: Inhibitor binds only to the enzyme-substrate complex. Both Km and Vmax decrease.

Cell-Based Assays

Cell-based assays are crucial for validating the activity of the inhibitor in a more physiologically relevant context.[11]

This assay confirms that 5-Chloronicotinamide can enter cells and bind to its intended target. Cellular thermal shift assays (CETSA) or related techniques can be employed.

This assay measures the ability of 5-Chloronicotinamide to inhibit the target enzyme's activity within cells. For PARP1, this can be assessed by measuring the levels of poly(ADP-ribose) (PAR) chains after inducing DNA damage.

Protocol (General):

-

Culture a relevant cell line (e.g., a BRCA-deficient cancer cell line for PARP inhibition).

-

Treat the cells with varying concentrations of 5-Chloronicotinamide.

-

Induce DNA damage (e.g., with hydrogen peroxide or a topoisomerase inhibitor).

-

Lyse the cells and quantify PAR levels using an ELISA or Western blot.

-

Determine the cellular EC50 value, the concentration of inhibitor that reduces PAR formation by 50%.

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical Inhibitory Potency (IC50) of 5-Chloronicotinamide

| Compound | Target Enzyme | IC50 (µM) | Assay Conditions |

| 5-Chloronicotinamide | PARP1 | [To be determined] | 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT, 25°C |

| 5-Chloronicotinamide | SIRT1 | [To be determined] | 50 mM Tris-HCl, pH 7.5, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 37°C |

| Nicotinamide (Control) | PARP1 | ~50 | Literature Value |

| Nicotinamide (Control) | SIRT1 | ~20 | Literature Value |

Table 2: Hypothetical Kinetic Parameters of Enzyme Inhibition by 5-Chloronicotinamide

| Inhibitor Concentration | Apparent Km (µM) | Apparent Vmax (relative units) | Inhibition Type | Ki (µM) |

| 0 (Control) | [Value] | [Value] | N/A | N/A |

| [Concentration 1] | [To be determined] | [To be determined] | [To be determined] | [To be determined] |

| [Concentration 2] | [To be determined] | [To be determined] |

Conclusion and Future Directions

This technical guide outlines a comprehensive and scientifically rigorous approach to investigate the potential of 5-Chloronicotinamide as a novel enzyme inhibitor. By systematically progressing from in vitro biochemical assays to detailed kinetic studies and cell-based validation, researchers can elucidate its potency, selectivity, and mechanism of action. The proposed methodologies are grounded in established protocols and provide a clear path for the characterization of this promising compound. Should 5-Chloronicotinamide demonstrate significant and selective inhibitory activity against PARP1 or SIRT1, further studies, including selectivity profiling against other PARP and sirtuin family members, and in vivo efficacy studies in relevant disease models, will be warranted. The exploration of 5-Chloronicotinamide and similar analogs holds the potential to expand the arsenal of therapeutic agents targeting critical pathways in cancer and other diseases.

References

-

Molecular Pathways: Targeting PARP in Cancer Treatment. ([Link])

-

Mechanistic and kinetic studies of inhibition of enzymes. ([Link])

-

SIRT1-FOXO1 Signaling in Cancer. ([Link])

-

Diverse Roles of SIRT1 in Cancer Biology and Lipid Metabolism. ([Link])

-

The Role of SIRT1 on DNA Damage Response and Epigenetic Alterations in Cancer. ([Link])

-

The dual role of sirtuins in cancer: biological functions and implications. ([Link])

-

Recent advances of SIRT1 and implications in chemotherapeutics resistance in cancer. ([Link])

-

The PARP Enzyme Family and the Hallmarks of Cancer Part 1. Cell Intrinsic Hallmarks. ([Link])

-

An enzyme activity-based workflow for the identification and characterization of covalent inhibitors. ([Link])

-

Steady-state enzyme kinetics. ([Link])

-

The PARP Enzyme Family and the Hallmarks of Cancer Part 2: Hallmarks Related to Cancer Host Interactions. ([Link])

-

PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. ([Link])

-

The PARP Enzyme Family and the Hallmarks of Cancer Part 1. Cell Intrinsic Hallmarks. ([Link])

-

KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. ([Link])

-

Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. ([Link])

-

Enzyme Kinetics and Binding Studies on Inhibitors of MEK Protein Kinase. ([Link])

-

Enzolution PARP1 Assay System. ([Link])

-

PARP1 Activity Assay. ([Link])

-

A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. ([Link])

-

SIRT1 (Sirtuin1) Fluorogenic Assay Kit SIRT1 50081. ([Link])

-

An enzyme activity-based workflow for the identification and characterization of covalent inhibitors. ([Link])

-

InCELL Compound-Target Engagement Assays for Drug Discovery. ([Link])

-

Mechanism of Action Assays for Enzymes. ([Link])

-

Epigenase™ Universal SIRT Activity/Inhibition Assay Kit (Fluorometric). ([Link])

-

PARP1 Olaparib Competitive Inhibitor Assay Kit. ([Link])

-

Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. ([Link])

-

A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. ([Link])

-

The role of cell-based assays for drug discovery. ([Link])

-

Workflow of omics experiments for the discovery of novel enzymes. ([Link])

Sources

- 1. SIRT1-FOXO1 Signaling in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. The dual role of sirtuins in cancer: biological functions and implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. news-medical.net [news-medical.net]

The Emergence of 5-Chloronicotinamide: A Technical Guide to its Discovery, Development, and Application in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloronicotinamide, a halogenated derivative of vitamin B3, has emerged as a significant scaffold in medicinal chemistry, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the discovery, synthesis, and development of 5-Chloronicotinamide and its analogues. We delve into the core principles of its mechanism of action as a Poly(ADP-ribose) polymerase (PARP) inhibitor, a critical enzyme in DNA damage repair, and explore the structure-activity relationships that govern its therapeutic potential. Detailed experimental protocols for its synthesis and for assessing its biological activity are provided, alongside visual representations of key pathways and workflows to facilitate a deeper understanding for researchers in the field. This guide serves as an in-depth resource for scientists engaged in the discovery and development of novel therapeutics, offering both foundational knowledge and practical insights into the journey of a promising medicinal compound.

Introduction: The Nicotinamide Scaffold and the Dawn of PARP Inhibition

Nicotinamide, a fundamental biological molecule, has long been a focal point in the development of novel therapeutics. Its derivatives represent a burgeoning class of molecules with a wide spectrum of pharmacological activities, targeting an array of enzymes and signaling pathways implicated in numerous diseases.[1] A pivotal moment in the application of nicotinamide-based compounds was the discovery of their ability to inhibit Poly(ADP-ribose) polymerase (PARP) enzymes.

PARP1, in particular, is a crucial enzyme in the base excision repair (BER) pathway, responsible for mending single-strand DNA breaks.[1] The inhibition of PARP1 has materialized as a promising strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[1] This approach exploits the cancer cells' reliance on PARP-mediated repair for survival, leading to their selective destruction while sparing healthy cells. Nicotinamide derivatives have been ingeniously designed to mimic the nicotinamide moiety of NAD+, the natural substrate of PARP1, thereby competitively inhibiting its enzymatic activity.[1]

The introduction of a chlorine atom at the 5-position of the nicotinamide ring, creating 5-Chloronicotinamide, represents a key strategic modification. Halogenation is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to its target. The exploration of chlorinated nicotinamides has been driven by the quest for more potent and selective enzyme inhibitors.

Synthesis of 5-Chloronicotinamide: A Step-by-Step Protocol

The synthesis of 5-Chloronicotinamide is conceptually straightforward, proceeding from its corresponding carboxylic acid, 5-chloronicotinic acid. The general approach involves the activation of the carboxylic acid to an acyl chloride, followed by amidation.

Synthesis of the Precursor: 5-Chloronicotinic Acid

A common laboratory-scale synthesis of 5-chloronicotinic acid involves the hydrolysis of its corresponding ester, such as ethyl 5-chloronicotinate.[2]

Experimental Protocol:

-

To a solution of ethyl 5-chloropyridine-3-carboxylate, add a 1N aqueous solution of sodium hydroxide (NaOH).

-

Heat the reaction mixture to facilitate hydrolysis.

-

Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the 5-chloronicotinic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Conversion to 5-Chloronicotinamide

The conversion of 5-chloronicotinic acid to 5-Chloronicotinamide is typically achieved by first forming the more reactive acyl chloride, which is then reacted with ammonia. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used chlorinating agents.[1][3]

Experimental Protocol:

-

Suspend 5-chloronicotinic acid in an inert solvent (e.g., dichloromethane or benzene).

-

Add thionyl chloride (SOCl₂) to the suspension. A catalytic amount of a suitable agent, like pyridine, can be added to facilitate the reaction.[4]

-

Reflux the mixture until the reaction is complete, as monitored by the cessation of gas evolution and TLC analysis.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-chloronicotinoyl chloride.

-

Dissolve the crude acyl chloride in a suitable solvent and cool the solution in an ice bath.

-

Slowly add a concentrated solution of ammonium hydroxide (NH₄OH) to the acyl chloride solution with vigorous stirring.[4]

-

Allow the reaction to proceed to completion.

-

Collect the precipitated 5-Chloronicotinamide by filtration, wash with cold water, and recrystallize from an appropriate solvent to yield the purified product.

Mechanism of Action: Targeting PARP-1 in the DNA Damage Response

The primary therapeutic potential of 5-Chloronicotinamide and its derivatives lies in their ability to inhibit the PARP family of enzymes, particularly PARP-1.

The Role of PARP-1 in DNA Repair

PARP-1 is a key sensor of single-strand DNA breaks (SSBs). Upon detecting DNA damage, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) from its substrate, NAD+. These PAR chains act as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.

Inhibition by 5-Chloronicotinamide

5-Chloronicotinamide acts as a competitive inhibitor of PARP-1. Its structure, mimicking the nicotinamide portion of NAD+, allows it to bind to the catalytic domain of the enzyme. This binding prevents the utilization of NAD+ and the subsequent synthesis of PAR chains, thereby stalling the DNA repair process.

The Principle of Synthetic Lethality

In cancer cells with deficient homologous recombination repair pathways (e.g., due to BRCA1/2 mutations), the inhibition of PARP-1-mediated SSB repair leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). Since the cancer cells cannot efficiently repair these DSBs through homologous recombination, they undergo apoptosis, leading to cell death. This selective killing of cancer cells while sparing healthy cells, which have a functional homologous recombination pathway, is the principle of synthetic lethality.

Biological Evaluation: Assessing PARP-1 Inhibitory Activity

The in vitro evaluation of 5-Chloronicotinamide's efficacy as a PARP-1 inhibitor is crucial for its development as a therapeutic agent. This is typically achieved through enzymatic assays that measure the catalytic activity of PARP-1 in the presence of the inhibitor.

In Vitro PARP-1 Inhibition Assay Protocol

A common method to assess PARP-1 activity is to measure the incorporation of a labeled NAD+ substrate into an acceptor molecule in the presence of activated DNA.

Materials:

-

Recombinant human PARP-1 enzyme

-

Activated DNA (e.g., nicked DNA)

-

Biotinylated NAD+

-

Streptavidin-coated plates

-

Detection reagent (e.g., HRP-conjugated anti-biotin antibody and a suitable substrate)

-

5-Chloronicotinamide (and other test compounds)

-

Assay buffer

Experimental Protocol:

-

Coat a 96-well plate with streptavidin.

-

In a separate plate, prepare the reaction mixture containing assay buffer, activated DNA, and the PARP-1 enzyme.

-

Add varying concentrations of 5-Chloronicotinamide or other test compounds to the wells. Include appropriate controls (no inhibitor and no enzyme).

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate the reaction at the optimal temperature for a defined period.

-

Stop the reaction and transfer the reaction mixtures to the streptavidin-coated plate to capture the biotinylated PAR chains.

-

Wash the plate to remove unbound reagents.

-

Add a detection reagent (e.g., HRP-conjugated anti-biotin antibody).

-

After incubation and washing, add a colorimetric or chemiluminescent substrate and measure the signal using a plate reader.

-

Calculate the percentage of inhibition for each concentration of 5-Chloronicotinamide and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Structure-Activity Relationship (SAR) and Future Directions

The development of nicotinamide-based PARP inhibitors is an active area of research, with a focus on improving potency, selectivity, and pharmacokinetic properties. The chlorine atom in 5-Chloronicotinamide plays a significant role in its binding affinity and overall activity.

Further exploration of the structure-activity relationship of chlorinated nicotinamides could involve:

-

Varying the position of the chlorine atom: Investigating the effects of chlorine substitution at other positions on the pyridine ring.

-

Introducing other halogens: Evaluating the impact of fluorine, bromine, or iodine substitution on inhibitory activity.

-

Modifying the carboxamide group: Synthesizing and testing derivatives with different substituents on the amide nitrogen.

The continued investigation of 5-Chloronicotinamide and its analogues holds promise for the development of next-generation PARP inhibitors with enhanced therapeutic profiles for the treatment of a range of cancers.

Conclusion

5-Chloronicotinamide stands as a testament to the power of strategic molecular design in medicinal chemistry. Its journey from a simple halogenated derivative of a vitamin to a promising scaffold for cancer therapeutics highlights the importance of understanding enzyme mechanisms and leveraging structure-activity relationships. This technical guide has provided a comprehensive overview of the key aspects of 5-Chloronicotinamide's discovery, synthesis, and biological evaluation, with the aim of equipping researchers with the knowledge to further innovate in this exciting field. The detailed protocols and visual aids are intended to serve as practical tools for those working to unlock the full therapeutic potential of this and other novel nicotinamide derivatives.

References

- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

-

Approaches to detect PARP-1 activation in vivo, in situ, and in vitro - PubMed. [Link]

-

Synthesis of amides 5–21. Reagents and conditions: (i) thionyl chloride... - ResearchGate. [Link]

-

Discovery of an NAD+ analogue with enhanced specificity for PARP1 - PMC - NIH. [Link]

-

PARP inhibition by nicotinamide. (A) Nicotinamide inhibits in vitro... - ResearchGate. [Link]

-

Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... - ResearchGate. [Link]

-

One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

-